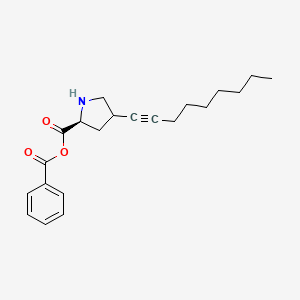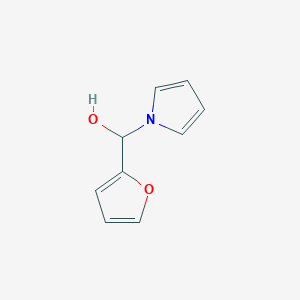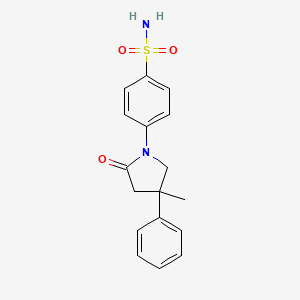![molecular formula C9H10N2 B12879227 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with R-substituted aldehydes at elevated temperatures . Another method involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Nitrosation: Formation of nitroso compounds.
Bromination and Iodination: Halogenation reactions.
Mannich Reaction: Formation of Mannich bases.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Mannich Reaction: Involves formaldehyde, a secondary amine, and an acidic catalyst.
Major Products
The major products formed from these reactions include nitro, nitroso, halogenated, and Mannich base derivatives of this compound.
科学的研究の応用
作用機序
The mechanism of action of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For example, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
類似化合物との比較
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be compared with other similar compounds in the pyrrolopyridine family:
1H-pyrrolo[2,3-B]pyridine: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.
5H-pyrrolo[2,3-B]pyrazine: Contains a pyrazine ring instead of a pyridine ring, showing different biological activities such as kinase inhibition.
1H-pyrrolo[3,4-C]pyridine: Another isomer with a different ring fusion pattern, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, which sets it apart from other related compounds.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
1,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-11(2)9-8(7)4-3-5-10-9/h3-6H,1-2H3 |
InChIキー |
VAJNGTYVVRDADQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1C=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)

![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)



